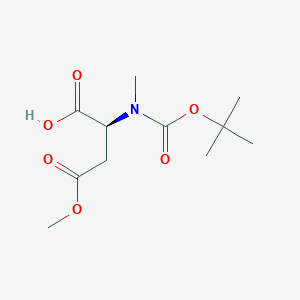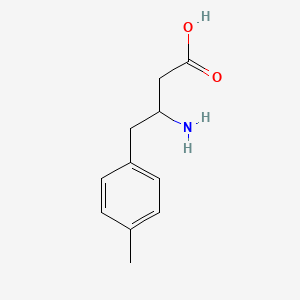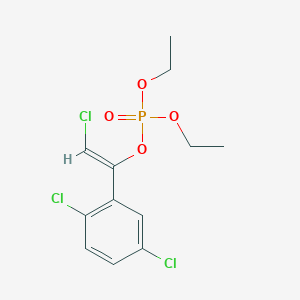
(Z)-2-Chloro-1-(2,5-dichlorophenyl)ethenyl diethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dichloro-2-[(Z)-2-chloro-1-diethoxyphosphoryloxy-ethenyl]benzene is a complex organic compound that features a benzene ring substituted with chlorine atoms and a phosphoryloxy-ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-[(Z)-2-chloro-1-diethoxyphosphoryloxy-ethenyl]benzene typically involves multiple steps:
Starting Material: The synthesis begins with 1,4-dichlorobenzene, which is commercially available.
Formation of the Ethenyl Group:
Chlorination: The ethenyl group is then chlorinated using reagents such as sulfuryl chloride (SO2Cl2) or chlorine gas (Cl2) under controlled conditions.
Phosphorylation: The final step involves the phosphorylation of the chlorinated ethenyl group using diethyl phosphite (C4H11O3P) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dichloro-2-[(Z)-2-chloro-1-diethoxyphosphoryloxy-ethenyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethenyl group can be oxidized to form epoxides or reduced to form alkanes.
Hydrolysis: The phosphoryloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea (CH4N2S) in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkanes or alcohols.
Hydrolysis: Formation of phosphonic acids.
Applications De Recherche Scientifique
1,4-Dichloro-2-[(Z)-2-chloro-1-diethoxyphosphoryloxy-ethenyl]benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel polymers and materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential as a lead compound in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,4-Dichloro-2-[(Z)-2-chloro-1-diethoxyphosphoryloxy-ethenyl]benzene involves its interaction with specific molecular targets. The phosphoryloxy group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dichlorobenzene: A simpler compound with only chlorine substituents on the benzene ring.
1,4-Dichloro-2-ethenylbenzene: Lacks the phosphoryloxy group but has a similar ethenyl substitution.
1,4-Dichloro-2-phosphoryloxybenzene: Contains the phosphoryloxy group but lacks the ethenyl substitution.
Uniqueness
1,4-Dichloro-2-[(Z)-2-chloro-1-diethoxyphosphoryloxy-ethenyl]benzene is unique due to the combination of its chlorine, ethenyl, and phosphoryloxy substituents. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
71363-60-5 |
|---|---|
Formule moléculaire |
C12H14Cl3O4P |
Poids moléculaire |
359.6 g/mol |
Nom IUPAC |
[(Z)-2-chloro-1-(2,5-dichlorophenyl)ethenyl] diethyl phosphate |
InChI |
InChI=1S/C12H14Cl3O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-7-9(14)5-6-11(10)15/h5-8H,3-4H2,1-2H3/b12-8- |
Clé InChI |
SRZOWOUWGAIUTI-WQLSENKSSA-N |
SMILES isomérique |
CCOP(=O)(OCC)O/C(=C\Cl)/C1=C(C=CC(=C1)Cl)Cl |
SMILES canonique |
CCOP(=O)(OCC)OC(=CCl)C1=C(C=CC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromobenzo[D]isothiazole-3-carboxylic acid](/img/structure/B12283895.png)
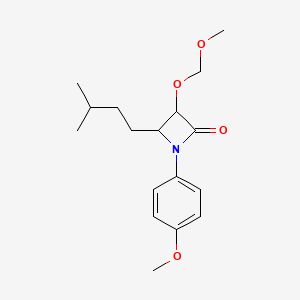
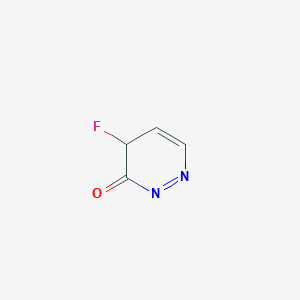
![(5S)-1-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B12283906.png)
![4-O-[4,6-O-(Phenylmethylene)-alpha-D-glucopyranosyl]-D-glucose](/img/structure/B12283917.png)
![methyl (E,3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12283921.png)
![tert-butyl N-[(E)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B12283929.png)
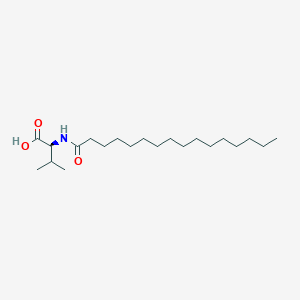

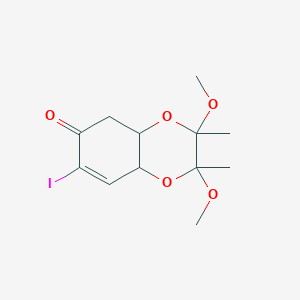
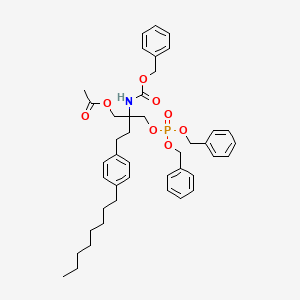
![5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12283961.png)
